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2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO·HCl and a molecular weight of approximately 240.5 g/mol. This compound is characterized by the presence of an amino group and a dichlorophenyl group, making it a derivative of ethanone. It is commonly utilized in various fields, including organic chemistry, biology, and medicinal research due to its unique structural features and potential biological activities .
The products formed from these reactions depend on the specific conditions and reagents used. For instance:
Research indicates that 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride exhibits significant biological activity, particularly in antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets where the amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group interacts with hydrophobic regions of proteins or enzymes. These interactions may modulate the activity of target molecules, leading to various biological effects.
The synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride typically involves:
2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride has several applications:
Studies on the interactions of 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride with various biological targets have shown its potential to modulate enzymatic activities and influence metabolic pathways. These studies are crucial for understanding its therapeutic potential and mechanisms of action in various biological systems.
Several compounds share structural similarities with 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone hydrochloride | Contains a tert-butylamino group | Different substitution pattern affects reactivity |
| 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride | Hydroxy group replaces one chlorine atom | Alters polarity and potential interactions |
| 2-Amino-1-(2-chlorophenyl)ethanone hydrochloride | Contains a single chlorine atom | Reduced halogenation may influence biological activity |
The unique positioning of chlorine atoms on the phenyl ring in 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride significantly influences its reactivity and interaction profiles compared to similar compounds. This structural uniqueness contributes to its distinct biological activities and chemical properties .